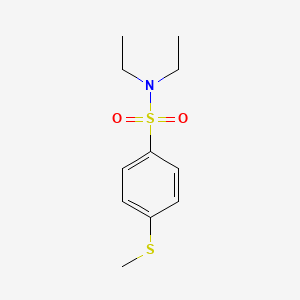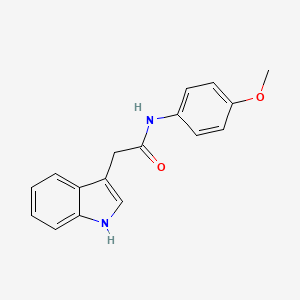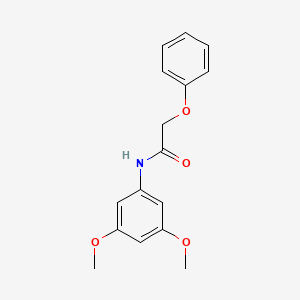
N,N-diethyl-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(methylthio)benzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects. It has been found to be effective against a wide range of insects and is used in both personal and commercial insect repellent products.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide is not fully understood. It is believed that N,N-diethyl-4-(methylthio)benzenesulfonamide works by interfering with the insect's ability to detect human scent. This makes it difficult for the insect to locate and bite the human host. N,N-diethyl-4-(methylthio)benzenesulfonamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal that humans emit.
Biochemical and Physiological Effects
N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have minimal biochemical and physiological effects on humans. It is rapidly absorbed through the skin and excreted unchanged in the urine. N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have no significant toxic effects on humans when used as directed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-(methylthio)benzenesulfonamide is an effective insect repellent and is widely used in laboratory experiments to prevent insect bites. It is relatively easy to synthesize and can be used in a wide range of concentrations. However, N,N-diethyl-4-(methylthio)benzenesulfonamide can be toxic to some species of insects and may interfere with the results of certain experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N,N-diethyl-4-(methylthio)benzenesulfonamide. These include:
1. Developing new and more effective insect repellents that are less toxic to the environment.
2. Exploring the mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide to better understand how it works.
3. Investigating the effects of N,N-diethyl-4-(methylthio)benzenesulfonamide on non-target species, such as bees and other pollinators.
4. Studying the long-term effects of N,N-diethyl-4-(methylthio)benzenesulfonamide exposure on human health.
5. Developing new methods for synthesizing N,N-diethyl-4-(methylthio)benzenesulfonamide that are more efficient and environmentally friendly.
Conclusion
N,N-diethyl-4-(methylthio)benzenesulfonamide is a highly effective insect repellent that has been used for over 70 years. It is widely used in both personal and commercial insect repellent products and has been found to be safe for human use when used as directed. N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties and is a valuable tool in laboratory experiments that involve insects. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-4-(methylthio)benzenesulfonamide and its effects.
Métodos De Síntesis
The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and methyl mercaptan. This reaction takes place under acidic conditions and results in the formation of N,N-diethyl-4-(methylthio)benzenesulfonamide. The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties. It has been found to be highly effective against a wide range of biting insects, including mosquitoes, ticks, and fleas. N,N-diethyl-4-(methylthio)benzenesulfonamide has also been found to be effective against some species of ants and flies.
Propiedades
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-4-12(5-2)16(13,14)11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRCDFSYYEQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(methylsulfanyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)


![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)



![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
